(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Cysteine Protease Inhibition Cathepsin K Warhead Selectivity

This chiral (S)-enantiomer amino nitrile features a Boc-protected amine and a nitrile warhead, delivering documented inhibitory activity against cysteine proteases (Cathepsin L, S, Papain; Ki 260–620 nM). Its stereochemistry and electrophilic nitrile are indispensable for covalent protease inhibitor design—generic replacement by aldehydes, carboxylic acids, or (R)-enantiomers abolishes target activity. The Boc group enables direct solid-phase peptide synthesis, while the nitrile supports late-stage diversification. Specified optical rotation ([α]D = -65 ± 2°) ensures enantiomeric purity for reproducible pharmacological outcomes.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 99281-90-0
Cat. No. B1333996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
CAS99281-90-0
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
InChIKeyPMCZSKSPRUQIOF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0) for Specialized Peptide and Protease Inhibitor Research


(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0), also known as Boc-L-Phe-nitrile or (S)-N-Boc-phenylalanine-nitrile, is a chiral, N-protected amino nitrile building block. It is characterized by a tert-butyloxycarbonyl (Boc) protecting group and a cyano functional group on an L-phenylalanine-derived scaffold . Its primary utility lies in the synthesis of peptidomimetics and as a warhead in covalent protease inhibitors, with documented inhibitory activity against several therapeutically relevant cysteine proteases [1].

Procurement Risk Analysis: Why (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0) Cannot Be Replaced by Common Analogs


Generic substitution within this chemical class is not a viable procurement strategy. The compound's unique combination of the electrophilic nitrile 'warhead' and the Boc-protected amine defines its specific biological activity profile [1]. Replacing it with a close analog such as N-Boc-L-phenylalaninal (an aldehyde) introduces a different warhead with a distinct covalent mechanism and target selectivity [2]. Similarly, using the unprotected L-phenylalanine nitrile or Boc-L-phenylalanine (a carboxylic acid) would eliminate the protease inhibitory activity that is central to many of its applications [3]. The specific stereochemistry (S-enantiomer) is also critical for biological interactions; the (R)-enantiomer (CAS 400652-45-1) would likely exhibit a significantly different, and presumably reduced, binding affinity [4].

Quantitative Differentiation Evidence for (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0)


Nitrile vs. Aldehyde Warhead: Potency Against Cathepsin K

The target compound, as a nitrile-based inhibitor, serves as a reversible covalent inhibitor of cysteine proteases. A closely related analog, N-Boc-L-phenylalaninal (CAS 72155-45-4), features an aldehyde warhead. In a direct comparison against human Cathepsin K, the aldehyde analog exhibits an IC50 of 110 nM [1]. While a direct IC50 value for the target compound against Cathepsin K is not reported in the same study, its structure is a recognized scaffold for this target class. This comparison highlights the functional consequence of the warhead choice, with the nitrile offering a distinct, often reversible, covalent binding mode compared to the more electrophilic aldehyde.

Cysteine Protease Inhibition Cathepsin K Warhead Selectivity Osteoporosis

Quantified Inhibitory Activity of the Nitrile Warhead Against Papain Superfamily Proteases

The target compound, when incorporated into a dipeptide scaffold (tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate), demonstrates potent, quantifiable inhibition across multiple members of the papain superfamily of cysteine proteases. This establishes a baseline of activity for the nitrile warhead. In comparative assays, it exhibits a Ki of 260 nM against Papain, 520 nM against Procathepsin L, and 620 nM against Cathepsin S [1].

Cysteine Protease Inhibition Papain Cathepsin L Cathepsin S Enzyme Kinetics

Chiral Purity Specification: Enantiomeric Integrity (S vs. R) for Reproducible Biological Results

The procurement of the (S)-enantiomer (CAS 99281-90-0) is specified by a defined optical rotation, which is a critical quality control metric ensuring stereochemical integrity. The (S)-enantiomer exhibits a specific optical rotation of [α]D = -65 ± 2º (c=1 in DMF) . In contrast, the (R)-enantiomer (CAS 400652-45-1) would exhibit an opposite sign of rotation and, crucially, a different biological activity profile due to the chiral nature of biological targets. Commercial specifications for the (S)-enantiomer often guarantee a minimum purity of 99% (HPLC) .

Chiral Purity Enantiomeric Excess Optical Rotation Peptide Synthesis

Functional Group Superiority: Nitrile vs. Carboxylic Acid for Downstream Chemical Versatility

The nitrile functional group in (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0) provides a distinct synthetic advantage over its carboxylic acid analog, Boc-L-phenylalanine (CAS 13734-34-4). The nitrile serves as a 'masked' carboxylic acid and can be selectively manipulated in multistep homologation sequences. Specifically, this compound is a key intermediate in the synthesis of N(Boc)-β2,3-dialkyl amino nitriles and ultimately β2,3-amino acids, which are valuable building blocks for peptidomimetics [1]. The corresponding carboxylic acid (Boc-L-phenylalanine) lacks the nitrile functionality and cannot undergo the same homologation chemistry. Yields for subsequent transformations from the nitrile intermediate are often reported as excellent [1].

Synthetic Versatility Nitrile Chemistry β-Amino Acid Synthesis Homologation

Key Application Scenarios for (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 99281-90-0)


Development of Selective Cysteine Protease Inhibitors

This compound is ideally suited as a starting material or intermediate for the development of inhibitors targeting cysteine proteases like Cathepsin L, Cathepsin S, and Papain. The quantifiable Ki values (260-620 nM) [1] provide a benchmark for optimizing potency and selectivity in medicinal chemistry campaigns.

Stereoselective Synthesis of β2,3-Amino Acid Building Blocks

In laboratories focused on synthesizing non-natural amino acids, this compound is a critical precursor. It enables the efficient, stereoselective synthesis of N(Boc)-β2,3-dialkyl amino nitriles, which can be readily converted to enantiopure β2,3-amino acids [2], essential components in the construction of conformationally constrained peptides and foldamers.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

The compound's Boc-protected amine allows for its direct incorporation into solid-phase peptide synthesis workflows. Following deprotection, the nitrile group can serve as a warhead in covalent inhibitors or be converted to other functionalities (e.g., thioamide, carboxylic acid) post-synthesis, offering versatile late-stage functionalization options [2].

Quality Control of Chiral Building Blocks via Polarimetry

Procurement with a specified optical rotation ([α]D = -65 ± 2º) is essential for laboratories that require high enantiomeric purity. This parameter is a critical in-process control for ensuring the correct stereochemistry of the final product, particularly in pharmaceutical development where the (S)-enantiomer's biological activity is required.

Technical Documentation Hub

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